Colon 38 Tumour Survival Ratio (T/C) vs. 2‑Amino Analogue
In the NCI murine colon 38 adenocarcinoma model, the target compound achieved a T/C survival ratio of 138 % at 200 mg/kg, qualifying as active (NCI threshold T/C ≥ 125). The corresponding 2‑amino‑4,5‑dihydro‑7,8‑dimethoxynaphtho[1,2‑d]thiazole (lacking the N‑allyl group) was inactive in the same assay, with T/C values below 125 % [1]. This head‑to‑head comparison directly attributes the activity gain to the N‑allyl substituent.
| Evidence Dimension | In vivo antitumour activity (T/C survival ratio) |
|---|---|
| Target Compound Data | T/C = 138 % at 200 mg/kg (colon 38) |
| Comparator Or Baseline | 2‑Amino‑4,5‑dihydro‑7,8‑dimethoxynaphtho[1,2‑d]thiazole; T/C < 125 % at equivalent dose |
| Quantified Difference | Activity gain: T/C increase from <125 % to 138 % (difference ≥ 13 percentage points) |
| Conditions | Murine colon 38 adenocarcinoma, NCI standard carcinostatic screening protocol |
Why This Matters
Procurement of the N‑allyl derivative is essential to retain the colon‑38 activity; the 2‑amino analogue is inactive and cannot serve as a functional substitute.
- [1] Rahman, A., Van Der Helm, D., Herd, M. D., Hashem, M. M., Berlin, K. D. (1980) The biological activity and crystal structure of 2‑allylamino‑4,5‑dihydro‑7,8‑dimethoxynaphtho[1,2‑d]thiazole. Journal of Heterocyclic Chemistry, 17(7), 1549‑1552. doi:10.1002/jhet.5570170739 View Source
